N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Description
N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Disposition
- Shaffer et al. (2008) studied the metabolism and disposition of a similar compound, revealing that it was well tolerated and underwent metabolic transformation mainly through oxidative deamination. The research highlights the potential pathways and disposition mechanisms relevant to compounds like N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (Shaffer, Gunduz, Vaz, Venkatakrishnan, & Burstein, 2008).
Optimization for Allosteric Modulation
- Khurana et al. (2014) discovered key structural requirements for allosteric modulation of CB1 receptors in indole-2-carboxamides, which is relevant for compounds like this compound. They found that certain structural features significantly impact binding affinity and cooperativity (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Antioxidant and Neuroprotective Effects
- Pachón-Angona et al. (2019) synthesized compounds structurally similar to this compound, showing potent antioxidant capacity and neuroprotective effects. This suggests potential applications in oxidative stress-related pathologies (Pachón-Angona, Martin, Chhor, Oset-Gasque, Refouvelet, Marco-Contelles, & Ismaili, 2019).
Anticancer Potential
- Zhang et al. (2017) investigated N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, related to this compound, for their anticancer activities against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).
Selective Coupling and Synthesis
- Zheng, Zhang, & Cui (2014) reported on the selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, a process relevant for synthesizing compounds like this compound (Zheng, Zhang, & Cui, 2014).
Antimicrobial Agents
- Almutairi et al. (2018) synthesized and evaluated certain N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-2-carboxamide derivatives for their antimicrobial activities. This study provides insights into the potential use of such compounds as antimicrobial agents (Almutairi, Zakaria, Al-Wabli, Joe, Abdelhameed, & Attia, 2018).
Anti-inflammatory Drug Design
- Al-Ostoot et al. (2020) conducted a study on a derivative of this compound, revealing its potential as an anti-inflammatory drug through molecular docking and geometrical optimization studies (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Properties
IUPAC Name |
N-[2-(2-ethoxyanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)22-18(23)12-21-19(24)14-11-20-15-8-4-3-7-13(14)15/h3-11,20H,2,12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNHLZCFXDJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.